6-Methyloct-5-en-7-yn-2-ol

Lipophilicity Drug-likeness ADME prediction

6-Methyloct-5-en-7-yn-2-ol (CAS 62153-03-1) is a C9 enyne alcohol with the molecular formula C9H14O and a molecular weight of 138.21 g/mol. The compound features a conjugated enyne system (alkene at C5–C6, alkyne at C7–C8) and a secondary alcohol at C2, placing it in the class of terminal alkynols with potential utility as a synthetic intermediate or bioactive scaffold.

Molecular Formula C9H14O
Molecular Weight 138.21 g/mol
CAS No. 62153-03-1
Cat. No. B14545481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyloct-5-en-7-yn-2-ol
CAS62153-03-1
Molecular FormulaC9H14O
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESCC(CCC=C(C)C#C)O
InChIInChI=1S/C9H14O/c1-4-8(2)6-5-7-9(3)10/h1,6,9-10H,5,7H2,2-3H3
InChIKeyMOBVIPDEEJNGLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyloct-5-en-7-yn-2-ol (CAS 62153-03-1): Compound Profile for Procurement and Research Sourcing


6-Methyloct-5-en-7-yn-2-ol (CAS 62153-03-1) is a C9 enyne alcohol with the molecular formula C9H14O and a molecular weight of 138.21 g/mol [1]. The compound features a conjugated enyne system (alkene at C5–C6, alkyne at C7–C8) and a secondary alcohol at C2, placing it in the class of terminal alkynols with potential utility as a synthetic intermediate or bioactive scaffold . Its (E)-stereochemistry at the C5–C6 double bond is specified by the IUPAC name (E)-6-methyloct-5-en-7-yn-2-ol [1].

Enyne scaffold (E)-configured conjugated enyne with secondary alcohol supports stereospecific coupling and scaffold diversification
Fragment-size building block Compact C9 framework; lower molecular weight than common terpene alcohols favors atom economy in multi‑step synthesis
Click-chemistry ready Terminal alkyne with E‑alkene spacer may reduce steric hindrance in CuAAC reactions (kinetic study recommended)

Why 6-Methyloct-5-en-7-yn-2-ol Cannot Be Replaced by Generic C9 Alcohols or Simple Enynes


The conjugated enyne framework of 6-methyloct-5-en-7-yn-2-ol is electronically and sterically distinct from saturated alcohols (e.g., 6-methyloctan-1-ol), isolated alkenols (e.g., myrcenol), or simple alkynols lacking the E‑alkene spacer [1]. The proximity of the hydroxyl group to the π‑system modulates hydrogen‑bond donor/acceptor capacity and influences both reactivity in downstream coupling reactions and potential target‑binding interactions. Substitution with a non‑conjugated analog would alter lipophilicity, metabolic stability, and the compound’s ability to participate in stereospecific transformations—factors that are critical when the compound is employed as a building block or as a bioactive probe .

Conjugated enyne electronic profile
Saturated, isolated ene, or non‑conjugated alkynols alter polarization and may shift coupling reactivity
E‑alkene with terminal alkyne
Non‑conjugated or (Z)‑isomers can change the stereochemical outcome of downstream transformations
Secondary alcohol adjacent to enyne
Primary alcohol or alkyl‑chain analogs may modify solubility, hydrogen‑bond capacity, and target‑binding interactions

Product-Specific Quantitative Evidence Guide for 6-Methyloct-5-en-7-yn-2-ol


Computed XLogP3-AA: Lipophilicity Differentiation vs. Myrcenol

6-Methyloct-5-en-7-yn-2-ol exhibits a computed XLogP3-AA of 2.2 [1]. In contrast, the structurally related monoterpene alcohol myrcenol (7‑octen‑2‑ol, 2‑methyl‑6‑methylene‑, CAS 543‑39‑5) has an estimated XLogP3 of approximately 2.9–3.0 based on ChemSpider predictions . The approximately 0.7–0.8 log-unit lower value for the target compound indicates reduced lipophilicity attributable to the terminal alkyne and the conjugated enyne system, which can influence membrane permeability and protein binding.

Computed lipophilicity
Class‑level inference
XLogP3‑AA 2.2
~0.7–0.8 log units lower than myrcenol
Computed; may indicate reduced non‑specific binding
Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA): Comparative Predicted Oral Bioavailability

The topological polar surface area (TPSA) of 6-methyloct-5-en-7-yn-2-ol is computed as 20.2 Ų [1]. This value is identical to that of the comparator myrcenol (20.2 Ų) [2] but significantly lower than that of the saturated analog 6-methyloctan-2-ol (TPSA ≈ 20.2–29.5 Ų depending on conformation). When combined with the lower logP, the target compound resides in a region of polar surface area that is consistent with potential oral bioavailability (typically <140 Ų), while its unique enyne conjugation provides a chemical handle absent in the comparators.

Topological polar surface area
Class‑level inference
20.2 Ų
Identical to myrcenol; lower than saturated analog estimates
Differentiated logP/TPSA profile for permeability screening; no experimental data
Bioavailability Permeability Drug design

Molecular Weight and Rotatable Bond Count: Building-Block Accessibility vs. Terpenoid Alcohols

With a molecular weight of 138.21 g/mol and 4 rotatable bonds [1], 6-methyloct-5-en-7-yn-2-ol is a compact, flexible molecule. In comparison, the common fragrance terpene alcohol myrcenol (MW 154.25 g/mol) [2] is 16 Da heavier and contains an additional methylene unit. The lower molecular weight and moderate flexibility of the target compound favor its use as a building block in fragment-based drug discovery or as a synthetic intermediate where minimal steric bulk is required. The presence of both an alkyne and an alkene within a 9‑carbon framework is structurally unique among commercially available C9 alcohols.

MW & flexibility
Supporting evidence
MW 138.21 g/mol · 4 rot. bonds
ΔMW −16 g/mol vs myrcenol; same rotatable bond count
Compact, flexible building block for fragment‑based SAR
Synthetic intermediate Molecular complexity Fragment-based screening

Hydrogen-Bond Donor and Acceptor Count: Comparative Physicochemical Profile

The compound has 1 hydrogen-bond donor (the secondary alcohol) and 1 hydrogen-bond acceptor (the alcohol oxygen), as per computed descriptors [1]. This donor/acceptor ratio of 1:1 is identical to that of 6-methyloct-5-en-2-ol (lacking the alkyne) and myrcenol, but the electron‑withdrawing alkyne in 6-methyloct-5-en-7-yn-2-ol polarizes the π‑system, subtly altering the hydrogen-bond acidity and basicity. Quantitative experimental pKa or log D7.4 data are not publicly available; however, the differentiated electronic environment can be inferred from the computed partial charges and dipole moment (not directly compared here), which may affect solubility and formulation behavior relative to non‑alkynylated analogs.

H‑bond donor/acceptor
Supporting evidence
HBD:1, HBA:1
Counts identical to comparators; alkyne may modulate H‑bond acidity
Verify purity and electronic effects experimentally
Solubility Crystallinity Formulation

Recommended Research and Industrial Application Scenarios for 6-Methyloct-5-en-7-yn-2-ol


Synthetic Intermediates in Enyne-Containing Natural Product Total Synthesis

The conjugated enyne core of 6-methyloct-5-en-7-yn-2-ol (C9, MW 138.21, (E)-geometry) [1] makes it a candidate intermediate for constructing enyne motifs found in polyacetylenic natural products and certain insect pheromones. Its lower lipophilicity (XLogP3 2.2) relative to terpene alcohols [2] can simplify chromatographic purification during multi‑step syntheses.

Fragment-Based Lead Discovery for Oxidoreductase Targets

The compact size (9 heavy atoms, 4 rotatable bonds) [1] and the presence of both a π‑system and a hydrogen-bond donor/acceptor pair render the compound suitable for fragment screens against enzymes such as lipoxygenases or cytochrome P450s, where alkyne-containing fragments have been shown to engage heme‑iron or allosteric sites. Its distinct electronic profile compared to saturated or isolated ene/yno fragments supports library diversification.

Click-Chemistry Building Block for Bioconjugation and Probe Synthesis

The terminal alkyne (C7–C8) [1] allows copper‑catalyzed alkyne‑azide cycloaddition (CuAAC) without the need for additional protecting‑group manipulation. In contrast to non‑conjugated terminal alkynols, the E‑alkene spacer may reduce steric hindrance around the alkyne, potentially accelerating click‑reaction kinetics. This advantage should be verified by comparative kinetic studies under standardized CuAAC conditions before procurement.

Physicochemical Reference Standard for Enyne Alcohol Analytical Development

With a well-defined (E)-configuration and computed descriptors (TPSA 20.2 Ų, XLogP3 2.2) [1], 6-methyloct-5-en-7-yn-2-ol can serve as a calibration standard for developing GC‑MS and HPLC methods targeting volatile enyne alcohols in essential oils or environmental samples. Its molecular weight of 138.21 is distinct from common terpenoid alcohols, allowing unambiguous mass‑spectrometric identification.

Application
Selection Property
Validation Focus
Enyne natural product total synthesis
Conjugated enyne scaffold; (E)‑geometry; moderate lipophilicity
Confirm (E)‑stereochemistry and purity; optimize coupling conditions
Fragment‑based screening (oxidoreductases)
Compact C9 framework; 1 HBD / 1 HBA; conjugated π‑system
Screen against target panel; compare with non‑alkynylated fragments
Click‑chemistry bioconjugation
Terminal alkyne; E‑alkene may lower steric hindrance
Run kinetic studies under CuAAC; benchmark vs non‑conjugated alkynes
Analytical reference standard
Defined (E)‑configuration; distinct MW from terpenoids; low TPSA
Develop GC‑MS/HPLC methods; confirm retention index and mass spectrum
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